molecular formula C25H40O12 B12373306 Retinestatin

Retinestatin

Cat. No.: B12373306
M. Wt: 532.6 g/mol
InChI Key: MRCPQBDIQZUMSK-SZPBRFHXSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: Retinestatin is obtained from the culture of a Streptomyces strain. The planar structure of this compound is elucidated through cumulative analysis of ultraviolet, infrared, mass spectrometry, and nuclear magnetic resonance spectroscopic data . The absolute configuration at 12 chiral centers is assigned using a J-based configuration analysis combined with ROESY correlations and a quantum mechanics-based computational approach to calculate nuclear magnetic resonance chemical shifts . A 3-minute flash esterification by Mosher’s reagents followed by nuclear magnetic resonance analysis is also employed .

Industrial Production Methods: Currently, there is no detailed information available on the large-scale industrial production methods of this compound. The compound is primarily obtained through laboratory-scale fermentation of the Streptomyces strain.

Chemical Reactions Analysis

Types of Reactions: Retinestatin undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different derivatives.

    Reduction: The compound can be reduced under specific conditions to yield reduced forms.

    Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of this compound.

Scientific Research Applications

Retinestatin has several scientific research applications, including:

Mechanism of Action

Retinestatin exerts its effects by protecting SH-SY5Y dopaminergic cells from MPP±induced cytotoxicity . The exact molecular targets and pathways involved in this neuroprotective action are still under investigation. it is believed that this compound interacts with specific cellular pathways to mitigate the cytotoxic effects of MPP+.

Comparison with Similar Compounds

    Polyketides: Retinestatin is part of the polyketide family, which includes other compounds like erythromycin and tetracycline.

    Polyols: Compounds such as sorbitol and xylitol share the polyol characteristic with this compound.

Uniqueness: this compound is unique due to its specific structure derived from a termite nest-derived Streptomyces strain and its significant neuroprotective properties . Unlike other polyketides and polyols, this compound has shown potential in protecting dopaminergic cells, making it a promising candidate for further research in neuroprotection.

Properties

Molecular Formula

C25H40O12

Molecular Weight

532.6 g/mol

IUPAC Name

(3S,4S,5S)-4-hydroxy-3-methyl-5-[(1S,2R,3S)-1,2,3-trihydroxy-4-[(2R,3S,4S,5S,6S)-3,4,5,6-tetrahydroxy-6-[(2S,3E,5E,7E)-2-hydroxyundeca-3,5,7-trienyl]oxan-2-yl]butyl]oxolan-2-one

InChI

InChI=1S/C25H40O12/c1-3-4-5-6-7-8-9-10-14(26)12-25(35)23(33)21(32)19(30)16(37-25)11-15(27)18(29)20(31)22-17(28)13(2)24(34)36-22/h5-10,13-23,26-33,35H,3-4,11-12H2,1-2H3/b6-5+,8-7+,10-9+/t13-,14+,15-,16+,17-,18+,19+,20-,21-,22-,23-,25-/m0/s1

InChI Key

MRCPQBDIQZUMSK-SZPBRFHXSA-N

Isomeric SMILES

CCC/C=C/C=C/C=C/[C@H](C[C@]1([C@H]([C@H]([C@@H]([C@H](O1)C[C@@H]([C@H]([C@@H]([C@@H]2[C@H]([C@@H](C(=O)O2)C)O)O)O)O)O)O)O)O)O

Canonical SMILES

CCCC=CC=CC=CC(CC1(C(C(C(C(O1)CC(C(C(C2C(C(C(=O)O2)C)O)O)O)O)O)O)O)O)O

Origin of Product

United States

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